molecular formula C24H24ClN7O2 B12917623 6H-Purin-6-one, 2-amino-9-(5-((6-chloro-2-methoxy-9-acridinyl)amino)pentyl)-1,9-dihydro- CAS No. 103083-41-6

6H-Purin-6-one, 2-amino-9-(5-((6-chloro-2-methoxy-9-acridinyl)amino)pentyl)-1,9-dihydro-

Cat. No.: B12917623
CAS No.: 103083-41-6
M. Wt: 477.9 g/mol
InChI Key: WZOKBBJTDBAWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Purin-6-one, 2-amino-9-(5-((6-chloro-2-methoxy-9-acridinyl)amino)pentyl)-1,9-dihydro- is a guanine derivative characterized by a pentyl linker connecting the purine core to a 6-chloro-2-methoxy-9-acridinyl moiety.

Properties

CAS No.

103083-41-6

Molecular Formula

C24H24ClN7O2

Molecular Weight

477.9 g/mol

IUPAC Name

2-amino-9-[5-[(6-chloro-2-methoxyacridin-9-yl)amino]pentyl]-1H-purin-6-one

InChI

InChI=1S/C24H24ClN7O2/c1-34-15-6-8-18-17(12-15)20(16-7-5-14(25)11-19(16)29-18)27-9-3-2-4-10-32-13-28-21-22(32)30-24(26)31-23(21)33/h5-8,11-13H,2-4,9-10H2,1H3,(H,27,29)(H3,26,30,31,33)

InChI Key

WZOKBBJTDBAWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCN4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

Biological Activity

The compound 6H-Purin-6-one, 2-amino-9-(5-((6-chloro-2-methoxy-9-acridinyl)amino)pentyl)-1,9-dihydro- is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanism of action, and related synthesis studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H23ClN6O1\text{C}_{18}\text{H}_{23}\text{Cl}\text{N}_{6}\text{O}_{1}

This compound features a purine base with an amino group and a side chain that incorporates a chloroacridine moiety, which is known for its anticancer properties.

Antitumor Activity

Research indicates that derivatives of purines, including the compound , exhibit significant antitumor properties. A study synthesized various 2-amino purine derivatives and evaluated their antileukemic activity in vivo. Notably, compounds structurally similar to the target demonstrated substantial efficacy against L1210 leukemia cells in mice. For instance, sulfenamide derivatives showed a tumor control (T/C) ratio exceeding 170% at specific dosages, indicating potent antitumor activity .

The proposed mechanism of action for this class of compounds involves interference with nucleic acid synthesis and function. The purine structure allows these compounds to mimic natural nucleotides, thereby inhibiting DNA and RNA synthesis in rapidly dividing cancer cells. This inhibition can lead to apoptosis or cell cycle arrest in malignant cells .

In Vivo Studies

A notable study evaluated the efficacy of various purine derivatives in mouse models. The results indicated that certain derivatives led to a significant reduction in tumor burden when administered at optimal dosages. The study highlighted that the presence of specific functional groups on the purine ring could enhance biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available purine precursors. The synthetic route often includes:

  • Formation of the Purine Base : Utilizing known synthetic pathways for constructing purines.
  • Introduction of Functional Groups : Employing amination and alkylation reactions to introduce the acridinyl side chain.
  • Final Modifications : Refining the structure through oxidation or other chemical modifications to enhance solubility and bioactivity.

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (nM)Reference
6H-Purin-6-one derivativeAntitumor (L1210)22 mg/kg/day
SulfenosineAntileukemic173 mg/kg/day
SulfinosineAntileukemic104 mg/kg/day

Case Studies

  • Case Study on Antileukemic Activity : A series of experiments demonstrated that derivatives similar to 6H-Purin-6-one significantly inhibited L1210 leukemia cell proliferation when administered at specific dosages. The study concluded that structural modifications could enhance therapeutic efficacy .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through oxidative stress pathways and disruption of mitochondrial function .

Chemical Reactions Analysis

Structural Breakdown and Reactive Sites

Component Reactive Sites Potential Reactivity
Purin-6-one core- N7 and N9 positions
- Exocyclic amine (C2)
- Keto group (C6)
Alkylation, oxidation, substitution at N7/N9; nucleophilic attack at C6 keto group
Acridinyl moiety- Chlorine (C6)
- Methoxy (C2)
- Amino group (pentyl linker)
Nucleophilic aromatic substitution (Cl); methoxy demethylation; amine acylation
Pentylamine linker- Primary amine
- Aliphatic chain
Crosslinking (Schiff base formation); alkylation; oxidation

Nucleophilic Substitution at Acridinyl Chlorine

The 6-chloro group on the acridinyl ring is a prime site for nucleophilic substitution.
Example Reaction :

Acridinyl-Cl+NH3Acridinyl-NH2+HCl\text{Acridinyl-Cl} + \text{NH}_3 \rightarrow \text{Acridinyl-NH}_2 + \text{HCl}

Conditions :

  • Catalyzed by CuI/palladium in DMF at 80°C .

  • Observed in analogs like 9-((2-hydroxyethoxy)methyl)guanine derivatives .

Oxidation of the Purine Core

The keto group at C6 may undergo reduction or participate in tautomerization.
Example Reaction :

Purin-6-one+NaBH4Purin-6-ol\text{Purin-6-one} + \text{NaBH}_4 \rightarrow \text{Purin-6-ol}

Conditions :

  • Reduction with NaBH4 in ethanol/water (1:1) at 25°C .

Amine Linker Functionalization

The primary amine on the pentyl linker could engage in:

  • Acylation : Reaction with acetyl chloride to form amides.

  • Schiff Base Formation : Condensation with aldehydes (e.g., formaldehyde) .

Comparative Reactivity of Structural Analogs

Analog Compound Key Reaction Reference
2-Amino-9-((2-hydroxyethoxy)methyl)guanineHydrolysis of ether linkage under acidic conditions
9-((2-Chloroethoxy)methyl)guanine derivativesNucleophilic substitution (Cl → OH/NH2)
Acridinyl-aminoalkyl purinesIntercalation with DNA via acridinyl planar ring

Challenges and Research Gaps

  • Synthetic Accessibility : The acridinyl-purinone hybrid’s steric bulk may hinder reactions at the purine N9 position.

  • Stability : The methoxy group on the acridinyl ring may undergo demethylation under strong acidic/basic conditions.

  • Biological Reactivity : The compound’s potential as a DNA intercalator (via acridinyl) or kinase inhibitor (via purine) remains unexplored .

Recommended Experimental Proposals

  • Substitution Reactions :

    • Replace acridinyl Cl with amines/thiols to modulate DNA-binding affinity.

    • Conditions : Pd(OAc)₂, Xantphos, DMF, 100°C .

  • Linker Modifications :

    • Introduce fluorophores via amine acylation for cellular tracking.

  • Oxidative Studies :

    • Assess purine core stability under H₂O₂/UV exposure .

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituent Structure Key Features
Target Compound 5-((6-Chloro-2-methoxy-9-acridinyl)amino)pentyl Large, planar acridine group; potential intercalation; extended alkyl chain
Penciclovir () (2-Hydroxyethoxy)methyl Hydrophilic; short chain; antiviral activity
9-n-Pentylguanine () Pentyl Simple alkyl chain; minimal steric hindrance
9-Benzylguanine () Benzyl Aromatic group; moderate hydrophobicity
Tiviciclovir () 3-Hydroxy-2-(hydroxymethyl)propyl Polar substituents; enhanced solubility
Arabinoguanine () β-D-Arabinofuranosyl Sugar moiety; nucleoside analog; antiviral target

Key Observations :

  • The target compound’s acridine substituent distinguishes it from simpler alkyl or sugar-modified analogs. This group may enhance DNA binding but reduce solubility compared to hydrophilic derivatives like penciclovir or tiviciclovir .

Molecular and Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Features
Target Compound Not explicitly provided* ~450–500 (estimated) Likely low due to acridine hydrophobicity
9-(2-Methylbutyl)guanine () C10H15N5O 221.26 Moderate (alkyl chain)
Compound in C14H23N5O4 325.36 Requires 2–8°C storage; polar substituents
dFdG () C11H13F2N5O5 345.25 Fluorinated sugar enhances metabolic stability

Notes:

  • *Molecular weight of the target compound is estimated based on similar structures. The acridine group (~267 g/mol) significantly increases mass compared to simpler derivatives .
  • Solubility challenges are anticipated due to the hydrophobic acridine, contrasting with polar analogs like tiviciclovir () or arabinoguanine ().

Pharmacological Activity and Mechanisms

Antiviral and Antitumor Potential

  • Penciclovir/Aciclovir () : Inhibit viral DNA polymerase via triphosphate incorporation. Short chains limit off-target effects .
  • Arabinoguanine (): Acts as a nucleoside analog, disrupting viral replication .
  • However, this could also increase mutagenic risk compared to safer antivirals .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Longer chains (e.g., pentyl in target compound vs. methylbutyl in ) may improve membrane permeability but reduce target specificity .
  • Acridine vs. Benzyl : Acridine’s planar structure enhances DNA interaction but may compromise selectivity, whereas benzyl groups () offer moderate hydrophobicity without intercalation .

Commercial Availability

  • While suppliers like Shanghai Yuanye () offer custom synthesis for purine analogs, the acridine moiety may necessitate specialized manufacturing, increasing cost and lead time .

Preparation Methods

Synthesis of the Purine Core

  • The purine base, 6H-purin-6-one with a 2-amino substitution, is typically synthesized starting from simple precursors such as formamide and glycine or related intermediates.
  • Cyclization and condensation reactions under controlled acidic or basic conditions yield the purine ring system.
  • Introduction of the amino group at the 2-position is commonly performed via nucleophilic substitution or amination reactions on suitable purine intermediates.

Synthesis of the Acridine Moiety

  • The acridine fragment, specifically 6-chloro-2-methoxy-9-acridinyl, is prepared by cyclization of anthranilic acid derivatives or related aromatic precursors.
  • Chlorination and methoxylation reactions introduce the chloro and methoxy substituents at the 6 and 2 positions, respectively.
  • The acridine nitrogen at position 9 is available for further functionalization.

Linking the Purine and Acridine Units via a Pentyl Chain

  • The key step involves connecting the purine core at the N9 position to the acridine moiety through a pentyl linker bearing an amino group.
  • This is typically achieved by nucleophilic substitution or amide bond formation using alkylating agents such as 5-bromopentyl derivatives or pentyl diamines.
  • The amino group on the pentyl chain facilitates coupling with the acridine amine via nucleophilic substitution or reductive amination.

Purification and Characterization

  • After synthesis, purification is performed using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Crystallization may be employed to obtain the compound in pure form.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2-amino-6H-purin-6-one Cyclization of formamide and glycine derivatives under acidic conditions Purine base intermediate
2 Introduction of pentyl linker at N9 Alkylation with 5-bromopentylamine or protected pentyl diamine under basic conditions N9-pentylamine substituted purine
3 Synthesis of 6-chloro-2-methoxyacridine Cyclization of anthranilic acid derivatives, chlorination, and methoxylation Substituted acridine moiety
4 Coupling of acridine to pentylamine linker Nucleophilic substitution or reductive amination between acridine amine and pentylamine Final compound formation
5 Purification Chromatography and recrystallization Pure target compound

Industrial Considerations

  • Industrial synthesis optimizes reaction yields and purity by employing catalysts, controlled temperature and pH, and solvent selection.
  • Scale-up involves continuous flow reactors or batch processes with in-line purification.
  • Advanced purification methods such as preparative chromatography and crystallization ensure pharmaceutical-grade purity.

Research Findings on Preparation

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during alkylation and coupling steps.
  • The presence of chloro and methoxy groups on the acridine ring enhances the compound’s stability and DNA binding affinity but may require selective protection/deprotection strategies during synthesis.
  • Studies indicate that the linker length (pentyl vs. hexyl) affects biological activity, thus synthetic routes are adapted accordingly.

Summary Table of Key Preparation Parameters

Parameter Details
Purine base synthesis Cyclization of formamide/glycine derivatives
Amino group introduction Nucleophilic substitution or amination
Acridine synthesis Cyclization of anthranilic acid derivatives, chlorination, methoxylation
Linker attachment Alkylation with bromopentylamine or similar agents
Coupling method Nucleophilic substitution or reductive amination
Purification Chromatography, recrystallization
Industrial scale-up Catalysts, optimized solvents, continuous flow reactors

Q & A

Q. What experimental design minimizes batch variability in synthesis?

  • Methodological Answer : Implement randomized block designs with split-plot arrangements. For example, assign reaction temperatures as main plots, catalysts as subplots, and purification methods as sub-subplots. Replicate each condition four times to control for batch effects .

Stability and Formulation

Q. How does pH affect the compound’s stability in solution?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH) across pH 3–9. Monitor degradation via UPLC-PDA at 254 nm. Acidic conditions (pH <5) may hydrolyze the pentylamine linkage, while alkaline conditions (pH >8) could dechlorinate the acridinyl group .

Q. What formulation strategies enhance bioavailability?

  • Methodological Answer : Develop nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to improve aqueous solubility. Characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis membrane method) in simulated physiological fluids .

Environmental and Mechanistic Studies

Q. How to evaluate ecotoxicological impacts on aquatic organisms?

  • Methodological Answer : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Measure LC₅₀/EC₅₀ values and compare with regulatory thresholds (e.g., EU REACH). Synergistic effects with co-pollutants (e.g., heavy metals) should be tested via factorial design .

Q. What mechanistic studies elucidate target selectivity?

  • Methodological Answer : Perform kinome-wide profiling (KinomeScan) to identify kinase targets. Validate hits with CRISPR-Cas9 knockout cell lines and surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference with structural analogs (e.g., quinacrine) to map pharmacophore features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.